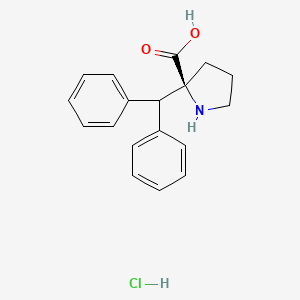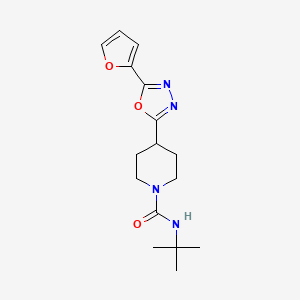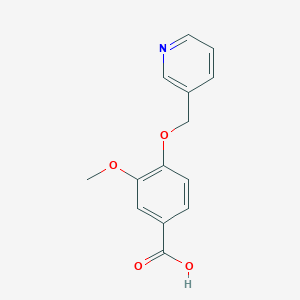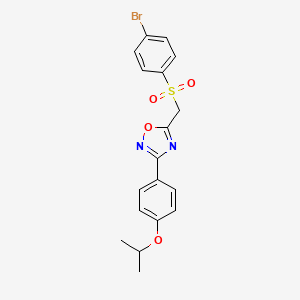![molecular formula C18H25N5O3 B2530683 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1798490-56-8](/img/structure/B2530683.png)
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-((1-cyclopentyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" is a complex molecule that likely falls within the class of pyrazole derivatives. Pyrazoles are a group of heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. For instance, N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives were synthesized using a catalyst-free 1,3-dipolar cycloaddition of azomethine imines with azlactones, followed by rearrangement under mild conditions . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The elucidation of molecular structures of pyrazole derivatives is often performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, the structure of a designer drug with a pyrazole skeleton was determined using NMR and MS, with additional experiments like (1)H,(13)C HMBC and comparison of predicted and observed (13)C chemical shifts . This approach could be relevant for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. The synthesis of tricyclic pyrazoles, for example, involves the creation of new analogues with significant affinity for cannabinoid receptors, indicating the potential for chemical modification and biological activity tuning . Similarly, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can react with benzylthiol or thiophenols to yield tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . These reactions highlight the chemical versatility of pyrazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific substituents and structural features. For instance, the synthesis of a PET agent for imaging B-Raf(V600E) in cancers involved a pyrazole derivative with specific substituents that affect its physical properties and suitability for radiolabeling . Additionally, the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells demonstrates the importance of understanding the biological properties of these compounds .
科学的研究の応用
Synthesis and Characterization
The compound has been involved in research focused on the synthesis and characterization of new chemical derivatives. For instance, Hassan, Hafez, and Osman (2014) conducted a study on synthesizing new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to the one , and evaluated their structures based on spectral data like IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).
Potential Therapeutic Applications
Various studies have explored the potential therapeutic applications of compounds structurally similar to N-((1-cyclopentyl-1,4,6,7-tetrahydropyran[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. For instance, McLaughlin et al. (2016) synthesized and characterized a related compound, exploring its potential as a 'research chemical' with unexplored pharmacological activities (McLaughlin et al., 2016).
In Vitro Studies
In vitro studies have been a significant area of application, as demonstrated by Yu et al. (2017), who synthesized and characterized Ni(II) complexes with Schiff base ligands structurally similar to the compound and investigated their interactions with biological macromolecules and cancer cells (Yu et al., 2017).
Catalysis and Chemical Reactions
The compound and its derivatives have also been utilized in studies focusing on catalysis and chemical reactions. Zolfigol et al. (2016) reported on the use of a related compound in catalyzing the synthesis of tetrahydrobenzo[b]pyrans via tandem Knoevenagel-Michael cyclocondensation (Zolfigol et al., 2016).
将来の方向性
特性
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-22-10-13(18(21-22)25-2)17(24)19-9-15-14-11-26-8-7-16(14)23(20-15)12-5-3-4-6-12/h10,12H,3-9,11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXLCHZDMEPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NN(C3=C2COCC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B2530602.png)

![[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol](/img/structure/B2530605.png)
![4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2530606.png)


![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2530610.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2530613.png)


![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-4-methylbenzamide](/img/structure/B2530616.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2530617.png)
